![molecular formula C13H15N3O2 B13022684 4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13022684.png)
4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of organic compounds known as phenylpyrazoles. It consists of a pyrazole ring bound to a phenyl group with a methoxy substituent at the para position of the phenyl ring .
- Pyrazoles are heterocyclic compounds that have attracted attention due to their diverse biological activities. Some pyrazole derivatives exhibit cytotoxic effects on human cell lines, and several drugs with pyrazole motifs are approved for cancer treatment .
Preparation Methods
- The synthesis of 4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves a three-component reaction:
- React 3-methyl-1-phenyl-5-pyrazolone (1) with various benzaldehydes (2) catalyzed by sodium acetate at room temperature.
- The resulting 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives 3a–q are obtained in high to excellent yields .
- Industrial production methods may vary, but this compound can be synthesized efficiently in the lab.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would involve modifications of the pyrazole and phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as antioxidant and anticancer properties .
Medicine: May have applications in drug discovery.
Industry: Potential use in materials science or fine chemicals.
Mechanism of Action
- The exact mechanism is context-dependent and would require further research.
- Molecular targets and pathways involved remain an area of study.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, researchers often compare it with related pyrazoles.
- Highlighting its uniqueness would involve contrasting its structure, properties, and potential applications.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C13H15N3O2/c1-16-13(17)11-10(7-14-12(11)15-16)8-3-5-9(18-2)6-4-8/h3-6,10,14-15H,7H2,1-2H3 |
InChI Key |
APVQQVOKXOBQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)NCC2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




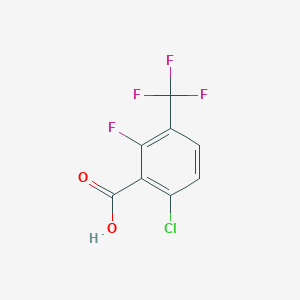
![Methyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13022617.png)
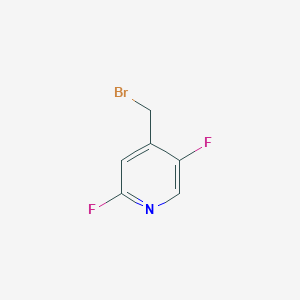

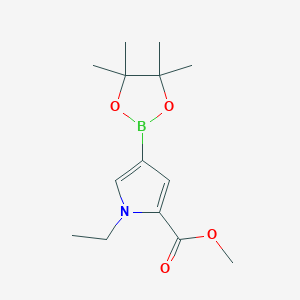
![1-(6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13022640.png)

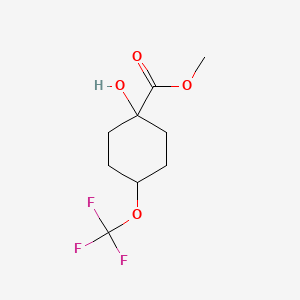
![[(2R)-1,4-diazabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B13022649.png)
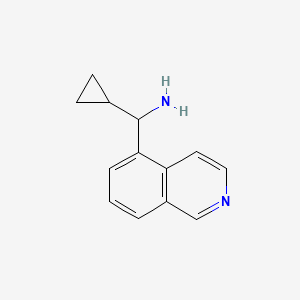
![6-Bromo-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13022679.png)

